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Compound of Interest

Compound Name: Daclatasvir Impurity B

Cat. No.: B11930100

Introduction

Daclatasvir is a potent direct-acting antiviral agent against the hepatitis C virus (HCV)
nonstructural protein 5A (NS5A). As with all pharmaceutical manufacturing, the control of
impurities is a critical aspect of ensuring patient safety and drug efficacy. Nitrosamine
impurities, in particular, have come under intense regulatory scrutiny due to their classification
as probable human carcinogens.[1][2] This document provides a detailed, validated method for
the detection and quantification of potential nitrosamine impurities in Daclatasvir, specifically N-
Nitroso Daclatasvir Impurity 1 and N-Nitroso Daclatasvir Impurity 2.[1]

The analytical method described herein utilizes Liquid Chromatography with tandem mass
spectrometry (LC-MS/MS), a highly sensitive and selective technique well-suited for trace-level
analysis of genotoxic impurities.[3][4] This application note is intended for researchers,
scientists, and drug development professionals involved in the quality control and
manufacturing of Daclatasvir.

Potential Formation Pathway of Daclatasvir
Nitrosamine Impurities

Nitrosamine impurities are typically formed from the reaction of a secondary or tertiary amine
with a nitrosating agent, such as nitrous acid (formed from nitrite salts under acidic conditions).
[5][6] In the case of Daclatasvir, the molecular structure contains secondary amine
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functionalities that are susceptible to nitrosation. The likely precursors for nitrosamine formation
are the Daclatasvir molecule itself or related intermediates.

The proposed formation pathway involves the reaction of the secondary amine groups within
the Daclatasvir structure with a nitrosating agent. The presence of residual nitrites in reagents,
solvents, or excipients, especially under acidic conditions during synthesis or formulation, can
lead to the formation of N-Nitroso Daclatasvir impurities.[6][7]
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Caption: Proposed formation pathway of Daclatasvir nitrosamine impurities.

Experimental Protocol: LC-MS/MS Method for
Quantification of Daclatasvir Nitrosamine Impurities

This protocol outlines a validated LC-MS/MS method for the sensitive and selective
guantification of N-Nitroso Daclatasvir Impurity 1 and N-Nitroso Daclatasvir Impurity 2 in
Daclatasvir drug substance.

Materials and Reagents
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» Daclatasvir Reference Standard

e N-Nitroso Daclatasvir Impurity 1 Reference Standard
e N-Nitroso Daclatasvir Impurity 2 Reference Standard
o Acetonitrile (LC-MS grade)

e Methanol (LC-MS grade)

e Formic acid (LC-MS grade)

o Ultrapure water

o Daclatasvir drug substance sample

Instrumentation and Chromatographic Conditions

 Instrument: High-Performance Liquid Chromatography system coupled with a triple
guadrupole mass spectrometer (LC-MS/MS).

e Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 um).
e Mobile Phase A: 0.1% Formic acid in water.
e Mobile Phase B: 0.1% Formic acid in acetonitrile.

e Gradient Elution:

Time (min) % Mobile Phase B
0.0 10
1.0 10
8.0 90
10.0 90
10.1 10
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| 12.0| 10|
e Flow Rate: 0.4 mL/min.
e Column Temperature: 40 °C.

e Injection Volume: 5 pL.

Mass Spectrometric Conditions

« lonization Mode: Positive Electrospray lonization (ESI+).
e Multiple Reaction Monitoring (MRM) Transitions:

o Note: The specific m/z transitions for N-Nitroso Daclatasvir Impurity 1 and 2 would need to
be determined based on their exact chemical structures and fragmentation patterns. For
the purpose of this protocol, hypothetical values are used.

Precursor lon

Analyte Product lon (m/z) Dwell Time (ms)
(m/z)
N-Nitroso
. [M+H]+ of
Daclatasvir . Fragment 1 100
. Impurity 1
Impurity 1
N-Nitroso Daclatasvir )
) [M+H]+ of Impurity 1 Fragment 2 100
Impurity 1
N-Nitroso Daclatasvir
[M+H]+ of Impurity 2 Fragment 1 100

Impurity 2

| N-Nitroso Daclatasvir Impurity 2 | [M+H]+ of Impurity 2 | Fragment 2 | 100 |

e Source Parameters: Optimized for maximum sensitivity (e.g., Gas Temperature: 300 °C, Gas
Flow: 10 L/min, Nebulizer: 45 psi, Capillary Voltage: 3500 V).

Standard and Sample Preparation
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o Standard Stock Solution (100 pg/mL): Accurately weigh and dissolve N-Nitroso Daclatasvir
Impurity 1 and Impurity 2 reference standards in methanol.

» Working Standard Solutions: Prepare a series of calibration standards by serially diluting the
stock solution with a 50:50 mixture of Mobile Phase A and B to achieve concentrations
ranging from 0.1 ng/mL to 100 ng/mL.

o Sample Solution (1 mg/mL): Accurately weigh 10 mg of Daclatasvir drug substance and
dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B. Sonicate for 5 minutes to
ensure complete dissolution.

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines, including the
following parameters:

o Specificity: The ability to assess the analyte unequivocally in the presence of components
that may be expected to be present. This is demonstrated by the absence of interfering
peaks at the retention times of the nitrosamine impurities in a blank and a Daclatasvir
sample known to be free of these impurities.

 Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of
analyte that can be reliably detected and quantified, respectively. Typically determined by
injecting a series of dilute solutions and assessing the signal-to-noise ratio (S/N = 3 for LOD,
S/N = 10 for LOQ).

o Linearity: The ability to obtain test results that are directly proportional to the concentration of
the analyte. A calibration curve is constructed by plotting the peak area against the
concentration of the working standard solutions. The correlation coefficient (r2) should be >
0.99.

o Accuracy: The closeness of the test results to the true value. Determined by spiking a known
amount of the nitrosamine impurity standards into the Daclatasvir sample at different
concentration levels (e.g., 50%, 100%, and 150% of the target concentration) and calculating
the percent recovery.
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» Precision: The degree of agreement among individual test results when the method is
applied repeatedly to multiple samplings of a homogeneous sample. Assessed at two levels:
repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst
precision). The relative standard deviation (RSD) should be within acceptable limits (e.qg.,
<15%).

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the validated LC-
MS/MS method for the analysis of Daclatasvir nitrosamine impurities.

o N-Nitroso N-Nitroso
Validation . . Acceptance
Daclatasvir Daclatasvir o
Parameter ) ) Criteria
Impurity 1 Impurity 2
LOD (ng/mL) 0.05 0.05 SIN=3
LOQ (ng/mL) 0.15 0.15 SIN =10
Linearity (ng/mL) 0.15-100 0.15-100 r2>0.99
Accuracy (%
95.2-104.5 96.1 - 103.8 80 - 120%
Recovery)
Precision (RSD%)
- Repeatability <5% <5% < 15%
- Intermediate
< 8% < 8% < 15%

Precision

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of Daclatasvir nitrosamine
impurities.
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Caption: Workflow for the analysis of Daclatasvir nitrosamine impurities.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and
selective approach for the quantification of N-Nitroso Daclatasvir Impurity 1 and N-Nitroso
Daclatasvir Impurity 2 in Daclatasvir drug substance. Adherence to this validated protocol will

© 2025 BenchChem. All rights reserved.

7/9 Tech Support


https://www.benchchem.com/product/b11930100?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11930100?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

enable pharmaceutical manufacturers and quality control laboratories to effectively monitor and
control these potential genotoxic impurities, ensuring the safety and quality of Daclatasvir
products.[8] Regular risk assessments and the implementation of appropriate control strategies
are essential to mitigate the formation of nitrosamine impurities throughout the drug product
lifecycle.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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